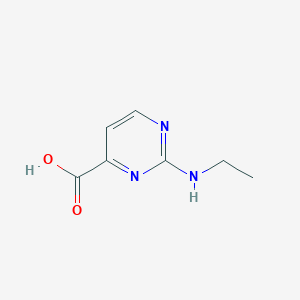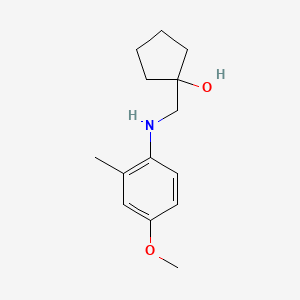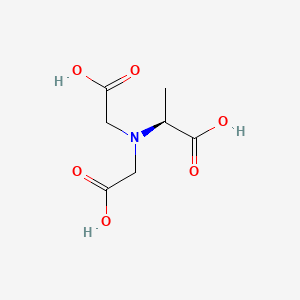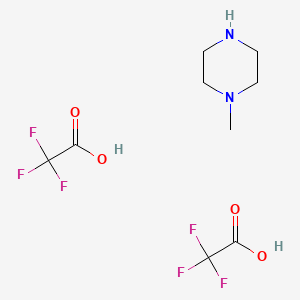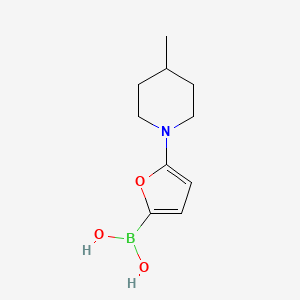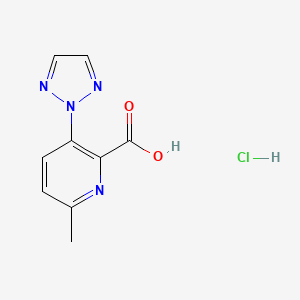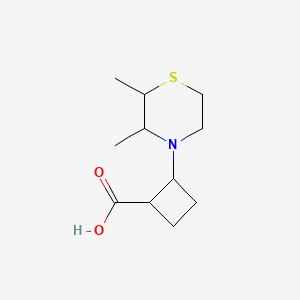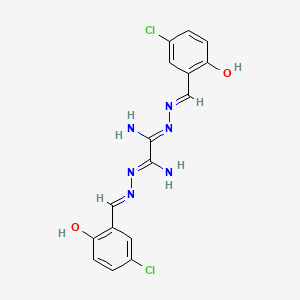
N'1,N'2-bis(5-chloro-2-hydroxybenzylidene)oxalimidohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’1,N’2-bis(5-chloro-2-hydroxybenzylidene)oxalimidohydrazide is a synthetic organic compound characterized by the presence of two 5-chloro-2-hydroxybenzylidene groups attached to an oxalimidohydrazide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’1,N’2-bis(5-chloro-2-hydroxybenzylidene)oxalimidohydrazide typically involves the condensation reaction between 5-chloro-2-hydroxybenzaldehyde and oxalimidohydrazide. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for N’1,N’2-bis(5-chloro-2-hydroxybenzylidene)oxalimidohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N’1,N’2-bis(5-chloro-2-hydroxybenzylidene)oxalimidohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding hydrazine derivatives.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Wissenschaftliche Forschungsanwendungen
N’1,N’2-bis(5-chloro-2-hydroxybenzylidene)oxalimidohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Materials Science: It is explored for use in the development of new materials with specific electronic or optical properties.
Coordination Chemistry: The compound can act as a ligand in coordination complexes, which are of interest for their catalytic and magnetic properties.
Wirkmechanismus
The mechanism of action of N’1,N’2-bis(5-chloro-2-hydroxybenzylidene)oxalimidohydrazide involves its interaction with biological targets such as enzymes and DNA. The compound can form stable complexes with metal ions, which can enhance its biological activity. The presence of hydroxyl and chloro groups allows for hydrogen bonding and hydrophobic interactions with target molecules, leading to inhibition of enzyme activity or disruption of DNA function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’1,N’2-bis(5-chloro-2-hydroxybenzylidene)hydrazine: Similar structure but lacks the oxalimido group.
N’1,N’2-bis(2-hydroxybenzylidene)oxalimidohydrazide: Similar structure but without the chloro substituents.
Uniqueness
N’1,N’2-bis(5-chloro-2-hydroxybenzylidene)oxalimidohydrazide is unique due to the presence of both chloro and hydroxyl groups, which enhance its reactivity and potential biological activity. The oxalimidohydrazide core provides additional sites for interaction with metal ions and biological targets, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C16H14Cl2N6O2 |
|---|---|
Molekulargewicht |
393.2 g/mol |
IUPAC-Name |
1-N',2-N'-bis[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]ethanediimidamide |
InChI |
InChI=1S/C16H14Cl2N6O2/c17-11-1-3-13(25)9(5-11)7-21-23-15(19)16(20)24-22-8-10-6-12(18)2-4-14(10)26/h1-8,25-26H,(H2,19,23)(H2,20,24)/b21-7+,22-8+ |
InChI-Schlüssel |
LMUZAXCSJWRMCK-KVJLFNRQSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1Cl)/C=N/N=C(\N)/C(=N/N=C/C2=C(C=CC(=C2)Cl)O)/N)O |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)C=NN=C(C(=NN=CC2=C(C=CC(=C2)Cl)O)N)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


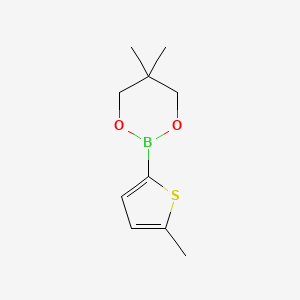
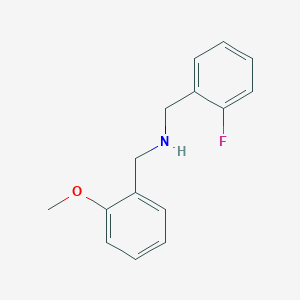
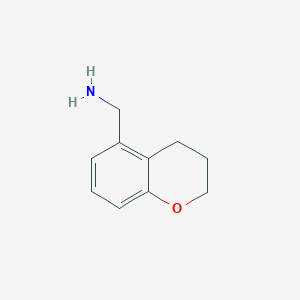

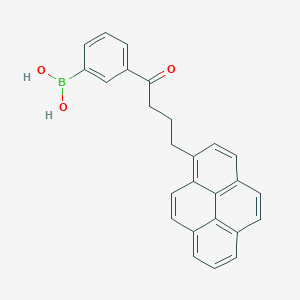
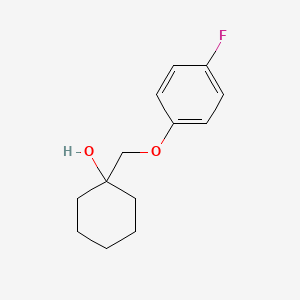
![[2,3'-Bipyridin]-3-ylmethanamine](/img/structure/B13345628.png)
